molecular formula C22H22FN3O B10957107 (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one

(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B10957107
M. Wt: 363.4 g/mol
InChI Key: FEJDVLHUGCVVKP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-chlorophenyl)prop-2-en-1-one
  • **(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-bromophenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one lies in its specific structural features, such as the presence of a fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-3-[[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]amino]-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C22H22FN3O/c1-15-4-6-18(7-5-15)14-26-17(3)22(16(2)25-26)24-13-12-21(27)19-8-10-20(23)11-9-19/h4-13,24H,14H2,1-3H3/b13-12+

InChI Key

FEJDVLHUGCVVKP-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N/C=C/C(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC=CC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.